molecular formula C8H6Cl2O2 B1359948 Methyl 2,3-dichlorobenzoate CAS No. 2905-54-6

Methyl 2,3-dichlorobenzoate

Cat. No. B1359948
CAS RN: 2905-54-6
M. Wt: 205.03 g/mol
InChI Key: RFVULUSGHFRDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Reactivity and Molecular Studies

  • Reactivity with Sulfur-centered Nucleophiles : A study investigated the reactions of methyl dichlorobenzoates with sulfur-centered nucleophiles, suggesting potential applications in synthesizing environmentally less toxic herbicides. Theoretical studies supported the experimental findings, offering insights into the reactivity of these compounds (Uranga, Montañez, & Santiago, 2012).
  • Vibrational Spectra Analysis : Experimental and theoretical studies on the molecular structure and vibrational spectra of methyl dichlorobenzoates have been conducted. These studies provide a comprehensive understanding of the geometrical parameters and vibrational frequencies, contributing to the knowledge of the molecular behavior of these compounds (Xuan & Zhai, 2011).

Synthesis and Polymerization

  • Polymerization to Poly(p-phenylene) : Research has demonstrated the polymerization of methyl dichlorobenzoate in the presence of specific catalyst systems, leading to the production of poly(p-phenylene). This process highlights the application of methyl dichlorobenzoate in the synthesis of conductive polymers with potential applications in electronics (Chaturvedi, Tanaka, & Kaeriyama, 1993).
  • Electroreduction in Organic Synthesis : The electroreduction of chlorinated methyl benzoates, including methyl dichlorobenzoates, has been studied. The findings reveal the potential for regioselective dechlorination and hydrogenation in organic synthesis, providing a pathway for the production of various organic compounds (Gassmann & Voss, 2008).

Future Directions

There is limited information available on the future directions of Methyl 2,3-dichlorobenzoate. However, its potential applications and uses could be explored further in future research studies.


properties

IUPAC Name

methyl 2,3-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVULUSGHFRDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062696
Record name Benzoic acid, 2,3-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichlorobenzoate

CAS RN

2905-54-6
Record name Benzoic acid, 2,3-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-dichloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-dichloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,3-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,3-dichloro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,3-dichlorobenzoic acid (100 g, 0.526 mol) in methanol (1 L), was added H2SO4 (20 mL). The solution was stirred under reflux overnight. The reaction mixture was cooled and concentrated. The resulting residue was diluted with water (100 mL) and ethyl acetate (1 L). Then the organic layer was washed with aq. NaHCO3 and brine, dried over Na2SO4, filtered and the filtrate was concentrated to provide the titled compound (99 g, 92%), as a white solid; 1H NMR (300 MHz, CDCl3) δ ppm 3.95 (s, 3H), 7.27 (t, J=7.8 Hz, 1H), 7.60 (dd, J=1.8, 7.8 Hz, 1H), 7.66 (dd, J=1.8, 7.8 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3-dichlorobenzoate
Reactant of Route 2
Methyl 2,3-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-dichlorobenzoate

Citations

For This Compound
10
Citations
J Gassmann, J Voss - Zeitschrift für Naturforschung B, 2008 - degruyter.com
The preparative electroreduction of the three methyl monochlorobenzoates, the six methyl dichlorobenzoates, and methyl 2,3,4-trichlorobenzoate in different solvent-supporting …
Number of citations: 4 www.degruyter.com
RA MILLER - 1961 - search.proquest.com
The objective of this investigation was to demonstrate 3. method for the preparation of 3, 4-dichloro-(-cumyl alcohol (an important intermediate in the preparation of 3, 4-dichloro-(C-…
Number of citations: 2 search.proquest.com
T Shahzadi, RSZ Saleem, GA Chotana - Synthesis, 2018 - thieme-connect.com
Hydroxybenzoates are an important class of phenols that are widely used as preservatives and antiseptics in the food and pharmaceutical industries. In this report, a facile preparation …
Number of citations: 4 www.thieme-connect.com
R Ningegowda, S Chandrashekharappa… - Chemical Data …, 2020 - Elsevier
Tuberculosis (TB) remains the leading cause of death from an infectious disease globally. The chemotherapy of TB is complicated by the protracted treatment regimens, development of …
Number of citations: 19 www.sciencedirect.com
WA Carroll, DM Kalvin, AP Medrano… - Bioorganic & medicinal …, 2007 - Elsevier
Structure–activity relationship (SAR) studies were conducted around early tetrazole-based leads 3 and 4. Replacements for the tetrazole core were investigated and the pendant benzyl …
Number of citations: 53 www.sciencedirect.com
BC Raimundo, JD Oslob, AC Braisted… - Journal of medicinal …, 2004 - ACS Publications
Fragment assembly has shown promise for discovering small-molecule antagonists for difficult targets, including protein−protein interactions. Here, we describe a process for identifying …
Number of citations: 118 pubs.acs.org
C Marivingt-Mounir, C Norez, R Dérand… - Journal of medicinal …, 2004 - ACS Publications
Chloride channels play important roles in homeostasis and regulate cell volume, transepithelial transport, and electrical excitability. Despite recent progress made in the genetic and …
Number of citations: 76 pubs.acs.org
R Dérand, L Bulteau-Pignoux… - … of Physiology-Cell …, 2001 - journals.physiology.org
We have designed and synthesized benzo[c]quinolizinium derivatives and evaluated their effects on the activity of G551D cystic fibrosis transmembrane conductance regulator (CFTR) …
Number of citations: 47 journals.physiology.org
RA Sarmiento - 1975 - search.proquest.com
CHROMATOGRAPHIC AND SPECTRAL PARAMETERS OF METHYL ESTERS OF CHLORINATED BENZOIC ACIDS. CHROMATOGRAPHIC AND SPECTRAL PARAMETERS OF …
Number of citations: 0 search.proquest.com
RO CARLSEN - 1976 - search.proquest.com
4. The majority of users indicate that the textual content is of greatest value, however, a somewhat higher quality reproduction could be made from" photographs" if essential to the …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.